molecular formula C11H11IO3 B1428421 2-(1,3-Dioxolan-2-yl)-1-(2-iodo-phenyl)-ethanone CAS No. 1263365-44-1

2-(1,3-Dioxolan-2-yl)-1-(2-iodo-phenyl)-ethanone

Cat. No. B1428421
CAS RN: 1263365-44-1
M. Wt: 318.11 g/mol
InChI Key: YRZTZFRRQYQKAO-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1-(2-iodo-phenyl)-ethanone, also known as 2-iodo-1,3-dioxolane, is a synthetic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in most organic solvents. It has been used in various research fields, such as organic chemistry, analytical chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Characterization

1. Synthesis of Monoprotected 1,4-Diketones The photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes by triplet benzophenone leads to the formation of 1,3-dioxolan-2-yl radicals, which are trapped by α,β-unsaturated ketones, yielding monoprotected 1,4-diketones. The process showcases a viable alternative for synthesizing 1,4-diketones via radicals, with particularly good yields when using cyclic enones (Mosca et al., 2001).

2. Thermal Degradation and Characterization of Polymers The synthesis and characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] from glycidyl methacrylate and benzaldehyde have been explored. This includes detailed spectral characterization and thermal degradation studies. The degradation process of the polymer produces various volatile products, and the mechanism of degradation has been studied and discussed, highlighting the potential industrial applications of such materials (Coskun et al., 1998).

Chemical Reactions and Intermediates

3. Vic-Dioxime Complex Formation The synthesis of certain vic-dioxime complexes from N-(4-{[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]amino}butyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide and related compounds has been reported. The structural assignments of these complexes are supported by various spectroscopic and analytical techniques, showcasing the diverse applications of 1,3-dioxolane derivatives in coordination chemistry (Canpolat & Kaya, 2005).

4. Synthesis of N-Alkylaminoacetophenones The synthesis of N-alkylaminoacetophenones via a benzyne intermediate involves the reaction of 2-(2-bromophenyl)-2-methyl-1,1-dioxolane with various lithium amides, leading to the corresponding N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines. This synthesis showcases the reactivity of dioxolane derivatives towards forming complex organic compounds (Albright & Lieberman, 1994).

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(2-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO3/c12-9-4-2-1-3-8(9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZTZFRRQYQKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxolan-2-yl)-1-(2-iodo-phenyl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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